REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[C:12]([NH2:17])=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:18]1([O:24][Si](C)(C)C)[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1>[Sc].O>[C:2]1([CH:1]([NH:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH3:9])[CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][C:18]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.125 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.125 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
0.25 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
|
[Sc]
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted four times by a decantation method
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate-hexane (1:1)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel thin layer chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1C(CCCC1)=O)NC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |